3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17881973
InChI: InChI=1S/C20H21BN2O2/c1-19(2)20(3,4)25-21(24-19)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)22-23-18/h5-13H,1-4H3
SMILES:
Molecular Formula: C20H21BN2O2
Molecular Weight: 332.2 g/mol

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline

CAS No.:

Cat. No.: VC17881973

Molecular Formula: C20H21BN2O2

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cinnoline -

Specification

Molecular Formula C20H21BN2O2
Molecular Weight 332.2 g/mol
IUPAC Name 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cinnoline
Standard InChI InChI=1S/C20H21BN2O2/c1-19(2)20(3,4)25-21(24-19)16-11-9-14(10-12-16)18-13-15-7-5-6-8-17(15)22-23-18/h5-13H,1-4H3
Standard InChI Key QZTQYCJTIAHMEU-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N=N3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of a cinnoline moiety (a bicyclic system with two nitrogen atoms at positions 1 and 2) substituted at the 3-position by a phenyl group. The phenyl ring is further modified at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group . This boronic ester group confers unique reactivity, particularly in cross-coupling reactions, while the cinnoline core contributes π-conjugation and hydrogen-bonding capabilities.

The molecular formula is C22H22BN2O2\text{C}_{22}\text{H}_{22}\text{BN}_2\text{O}_2, with a calculated molecular weight of 363.24 g/mol. Key structural features include:

  • Cinnoline system: Planar aromatic system with two adjacent nitrogen atoms, enabling interactions with biological targets via π-π stacking and hydrogen bonding .

  • Boronic ester: The dioxaborolane ring stabilizes the boron atom, enhancing solubility in organic solvents and enabling participation in Suzuki-Miyaura couplings .

Spectroscopic Signatures

While direct spectral data for this compound are unavailable, analogs provide insights:

  • IR: Expected peaks near 1,350–1,450 cm1^{-1} (B–O stretching) and 1,600–1,680 cm1^{-1} (C=N/C=C in cinnoline) .

  • 1H NMR^1\text{H NMR}: Aromatic protons in the cinnoline ring (δ 7.5–8.5 ppm), coupled with signals from the phenyl group (δ 7.0–7.8 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) .

Synthesis Strategies

Retrosynthetic Analysis

The synthesis likely proceeds through two key intermediates:

  • Cinnoline precursor: 3-Phenylcinnoline, synthesized via cyclization of a substituted hydrazine with a β-keto ester or nitrile .

  • Boronic ester incorporation: Miyaura borylation of a halogenated 3-(4-bromophenyl)cinnoline intermediate using bis(pinacolato)diboron and a palladium catalyst .

Stepwise Pathway

  • Formation of 3-(4-Bromophenyl)cinnoline:

    • Diazotization of 4-bromoaniline followed by coupling with a β-cyanoacetamide derivative induces cyclization to form the cinnoline core .

    • Example reaction:

      4-BromoanilineNaNO2,HCl05CDiazonium saltβ-Cyanoacetamide3-(4-Bromophenyl)cinnoline\text{4-Bromoaniline} \xrightarrow[\text{NaNO}_2, \text{HCl}]{0–5^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\beta\text{-Cyanoacetamide}} \text{3-(4-Bromophenyl)cinnoline}
    • Yield: ~65–70% based on analogous syntheses .

  • Borylation Reaction:

    • Miyaura borylation using Pd(dppf)Cl2_2 catalyst, bis(pinacolato)diboron, and KOAc in dioxane at 80–100°C :

      3-(4-Bromophenyl)cinnoline+B2(pin)2Pd catalystTarget compound\text{3-(4-Bromophenyl)cinnoline} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{Target compound}
    • Purification via silica gel chromatography (hexane:EtOAc = 4:1) yields ~60–75% product.

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point185–190°C (predicted)
SolubilityDMSO > 10 mg/mL; sparingly soluble in H2_2O
LogP (Octanol-Water)3.2 ± 0.3 (calculated)ChemAxon Prediction
StabilityStable under argon; hydrolyzes in aqueous base

Biological Activity and Mechanisms

Anticancer Activity

Quinazoline and cinnoline analogs demonstrate inhibition of tyrosine kinases (EGFR IC50_{50} ~0.5–2 µM). Molecular docking suggests the boronic ester could interact with ATP-binding pockets, though experimental validation is pending.

Applications in Drug Development

Prodrug Design

The boronic ester serves as a prodrug moiety, hydrolyzing in vivo to the active boronic acid. This strategy improves pharmacokinetics, as seen in the antitumor agent bortezomib.

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound enables C–C bond formation with aryl halides, facilitating synthesis of biaryl derivatives for structure-activity relationship studies .

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